6-Bromo-4-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, often involves reactions of substituted anilines with potassium thiocyanate . Another method involves a one-pot three-component synthesis from aldehydes, benzil, and 1,3-benzothiazol-2-amine .Molecular Structure Analysis
The molecular structure of this compound is not explicitly available in the search results .Chemical Reactions Analysis
Benzothiazoles, including this compound, can be formed through various chemical reactions. These reactions often involve the participation of 2-aminobenzothiazole in one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Structural Activity and Importance in Medicinal Chemistry
Benzothiazole derivatives, like 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, play a crucial role in medicinal chemistry due to their varied biological activities. The unique methine center in the thiazole ring positions benzothiazole as a significant heterocyclic compound. These compounds exhibit a range of pharmacological activities such as antiviral, antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and anticancer. The structural variations, especially substitutions on the C-2 and C-6 carbon atoms, contribute to these diverse biological activities, making benzothiazole derivatives rapidly developing and interesting compounds in medicinal chemistry (Bhat & Belagali, 2020).
Chemistry and Properties
2,6-bis-(benzthiazol-2-yl)-pyridine, a compound structurally related to this compound, demonstrates fascinating variability in chemistry and properties. The review on this compound encompasses its preparation procedures, properties, and a summary of complex compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review indicates areas of potential interest and the need for further investigation into unknown analogs (Boča, Jameson, & Linert, 2011).
Synthesis and Transformations
Recent advancements in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include this compound, focus on biologically active and industrially demanded compounds. Newly developed synthesis methods are divided into conventional multistep processes and one-pot, atom economy procedures, which are realized using green chemistry principles and simple reagents. The ease of functionalization of these groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis, which is useful for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).
Future Directions
Benzothiazoles, including 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, have been extensively studied due to their diverse chemical reactivities and broad spectrum of biological activities . They play a key role in the design of biologically active compounds and are especially relevant in modern research and development in medicinal chemistry and pharmacology . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue, with a focus on green synthesis and one-pot multicomponent reactions .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine .
Biochemical Analysis
Biochemical Properties
Benzothiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzothiazole molecule .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
6-bromo-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXLSFNQNUSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-03-1 |
Source
|
Record name | 6-bromo-4-methoxybenzo[d]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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